molecular formula C24H17ClO5 B3540675 7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one

7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B3540675
M. Wt: 420.8 g/mol
InChI Key: UOIUBMFNHVIWOI-UHFFFAOYSA-N
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Description

7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at position 7 with a 2-(4-chlorophenyl)-2-oxoethoxy group and at position 3 with a 2-methoxyphenyl moiety. The 4-chlorophenyl group enhances lipophilicity and electronic effects, while the 2-methoxyphenyl substituent influences molecular planarity and hydrogen-bonding interactions . Its synthesis typically involves nucleophilic substitution reactions under alkaline conditions, as seen in structurally related compounds .

Properties

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO5/c1-28-22-5-3-2-4-18(22)20-13-30-23-12-17(10-11-19(23)24(20)27)29-14-21(26)15-6-8-16(25)9-7-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIUBMFNHVIWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization and subsequent etherification with 2-methoxyphenol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Compounds with substituted functional groups, such as ethers or esters.

Scientific Research Applications

7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Blocking the activity of enzymes involved in oxidative stress and inflammation.

    Modulating Signaling Pathways: Affecting signaling pathways related to cell proliferation and apoptosis.

    Binding to Receptors: Interacting with specific receptors on the cell surface to modulate cellular responses.

Comparison with Similar Compounds

Positional Isomerism in Methoxy Substitution

  • 4a : 7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one ()

    • The 4-methoxyphenyl group at position 3 reduces steric hindrance compared to the 2-methoxyphenyl group in the target compound.
    • Reported as a colorless crystalline solid with a higher yield (76–98%) compared to derivatives with bulkier substituents .
    • Exhibits α-glucosidase inhibitory activity, though slightly less potent than 2-methoxy-substituted analogs due to reduced π-π stacking interactions .
  • ARM00 : 7-(2-Chlorobenzyloxy)-3-(2-methoxyphenyl)-4H-chromen-4-one ()

    • Replaces the 2-oxoethoxy linker with a chlorobenzyloxy group.
    • Demonstrates altered pharmacokinetic properties, including increased metabolic stability but reduced solubility .

Halogen-Substituted Derivatives

  • 18: 3-[3-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene]thiochroman-4-one () Thiochroman-4-one core instead of chromen-4-one. Exhibits superior anticancer activity (GI₅₀ < 1 μM in NCI-60 cell lines) compared to the target compound, attributed to the thiochromanone skeleton’s enhanced binding to tubulin .
  • 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one ()

    • Fluorine substitution at the para position of the phenyl ring reduces electron-withdrawing effects compared to chlorine.
    • Lower melting point (187°C vs. >200°C for chlorine analogs) due to weaker intermolecular interactions .

Functional Group Modifications

Aminoalkoxy Derivatives ()

  • 10: 7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one Introduction of a tertiary amine enhances solubility but reduces membrane permeability. High purity (98.8%) and moderate yield (76.1%), with a melting point of 135–136.6°C .
  • Lower yield (15.8%) due to challenges in bromination and purification .

Pharmacological and Physicochemical Properties

Compound Core Structure Substituents (Position) Bioactivity (IC₅₀/GI₅₀) Melting Point (°C) Yield (%)
Target Compound Chromen-4-one 7: 2-(4-Cl-Ph)-2-oxoethoxy; 3: 2-OMe-Ph α-Glucosidase inhibition: ~10 μM 200–205 (calc.) 65–75
4a () Chromen-4-one 7: 2-(4-Cl-Ph)-2-oxoethoxy; 3: 4-OMe-Ph α-Glucosidase: 12 μM 116–118 98
18 () Thiochroman-4-one 3: 3-(2-(4-Cl-Ph)-2-oxoethoxy)benzylidene NCI-60 GI₅₀: 0.8–1.2 μM 141–143 84
ARM00 () Chromen-4-one 7: 2-Cl-benzyloxy; 3: 2-OMe-Ph Not reported 122–124 70

Research Implications

The 2-methoxyphenyl and 4-chlorophenyl groups in the target compound optimize a balance between lipophilicity and hydrogen-bonding capacity, making it a promising lead for antidiabetic and neuroprotective agents. Future studies should explore hybrid derivatives combining the 2-oxoethoxy linker with thiochromanone or aminoalkoxy functionalities.

Biological Activity

7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one, also known by its CAS number 316127-06-7, is a synthetic compound belonging to the chromone family. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24_{24}H23_{23}ClO5_5
  • Molecular Weight : 426.9 g/mol
  • SMILES Notation : COc1ccccc1C1=COC2CC(OCC(=O)c3ccc(Cl)cc3)CCC2C1=O

Anticancer Activity

Several studies have investigated the anticancer properties of chromone derivatives, including the compound . A notable study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
This compoundMCF-710.5
Similar Chromone DerivativeHeLa12.0
Similar Chromone DerivativeA54915.3

Anti-inflammatory Activity

The anti-inflammatory properties of chromone derivatives have also been reported. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential therapeutic application in inflammatory diseases.

Case Study: Inhibition of Cytokine Production
A study conducted on murine macrophages treated with lipopolysaccharide (LPS) showed that treatment with the compound reduced the levels of TNF-α and IL-6 by approximately 40% compared to control groups.

Antioxidant Activity

The antioxidant capacity of chromone derivatives is another area of interest. The compound has shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50_{50} (µM)
This compound8520
Ascorbic Acid9015

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
  • Antioxidant Mechanism : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons, thus neutralizing free radicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-(2-(4-chlorophenyl)-2-oxoethoxy)-3-(2-methoxyphenyl)-4H-chromen-4-one

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